molecular formula C9H11Cl2N B13012306 2-(2,3-Dichlorophenyl)propan-2-amine

2-(2,3-Dichlorophenyl)propan-2-amine

Cat. No.: B13012306
M. Wt: 204.09 g/mol
InChI Key: MKVNHOHOESOGAU-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11Cl2N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)propan-2-amine typically involves the reaction of 2,3-dichlorobenzaldehyde with nitroethane to form 2,3-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropanamines with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,3-Dichlorophenyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)propan-2-amine
  • 2-(2,5-Dichlorophenyl)propan-2-amine
  • 2-(2-Fluorophenyl)propan-2-amine

Uniqueness

2-(2,3-Dichlorophenyl)propan-2-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties compared to its analogs .

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)propan-2-amine

InChI

InChI=1S/C9H11Cl2N/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5H,12H2,1-2H3

InChI Key

MKVNHOHOESOGAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)Cl)Cl)N

Origin of Product

United States

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